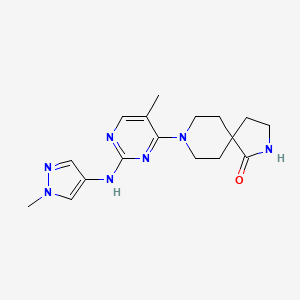
Jak1/tyk2-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jak1/tyk2-IN-4 is a small molecule inhibitor that targets the Janus kinase 1 (Jak1) and tyrosine kinase 2 (Tyk2) pathways. These pathways are crucial for the signaling of various cytokines and growth factors, which play significant roles in immune response, inflammation, and cell growth. The inhibition of Jak1 and Tyk2 has therapeutic potential in treating autoimmune diseases, inflammatory conditions, and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jak1/tyk2-IN-4 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include palladium catalysts, amines, and halogenated compounds. The reaction conditions often involve heating under reflux, inert atmosphere, and specific solvents like dimethylformamide or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency. Quality control measures, including high-performance liquid chromatography and mass spectrometry, ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Jak1/tyk2-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditions include acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions include anhydrous solvents and low temperatures.
Substitution: Amines, thiols; conditions include polar aprotic solvents and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
Jak1/tyk2-IN-4 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the Jak1 and Tyk2 pathways and their roles in various chemical reactions.
Biology: Employed in cell-based assays to investigate the effects of Jak1 and Tyk2 inhibition on cellular processes such as proliferation, apoptosis, and cytokine signaling.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases (e.g., rheumatoid arthritis, psoriasis), inflammatory conditions (e.g., inflammatory bowel disease), and certain cancers (e.g., leukemia, lymphoma).
Industry: Utilized in the development of new drugs targeting the Jak1 and Tyk2 pathways, as well as in the production of diagnostic tools for related diseases
Mechanism of Action
Jak1/tyk2-IN-4 exerts its effects by selectively inhibiting the kinase activity of Jak1 and Tyk2. These kinases are involved in the phosphorylation of signal transducers and activators of transcription (STAT) proteins, which regulate gene expression. By blocking Jak1 and Tyk2, this compound prevents the activation of STAT proteins, thereby modulating the immune response and reducing inflammation. The molecular targets include the ATP-binding sites of Jak1 and Tyk2, and the pathways involved are primarily the Jak-STAT signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: A pan-Jak inhibitor with selectivity towards Jak1, Jak2, and Jak3.
Ruxolitinib: A selective Jak1 and Jak2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A Jak1 and Jak2 inhibitor approved for rheumatoid arthritis.
Deucravacitinib: A selective Tyk2 inhibitor used for psoriasis
Uniqueness
Jak1/tyk2-IN-4 is unique in its dual inhibition of Jak1 and Tyk2, offering a broader therapeutic potential compared to compounds that target only one of these kinases. This dual inhibition allows for more comprehensive modulation of the immune response, making this compound a promising candidate for treating complex diseases involving multiple cytokine pathways .
Properties
Molecular Formula |
C17H23N7O |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
8-[5-methyl-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C17H23N7O/c1-12-9-19-16(21-13-10-20-23(2)11-13)22-14(12)24-7-4-17(5-8-24)3-6-18-15(17)25/h9-11H,3-8H2,1-2H3,(H,18,25)(H,19,21,22) |
InChI Key |
DPSAEIZXTBZMML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1N2CCC3(CCNC3=O)CC2)NC4=CN(N=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


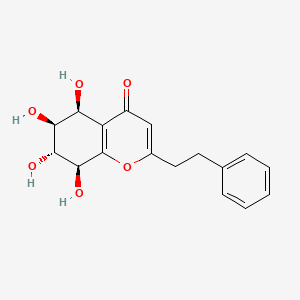
![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
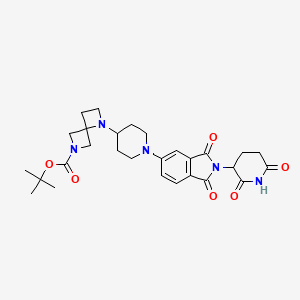
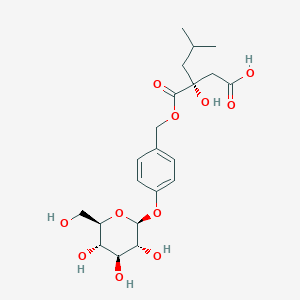
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)

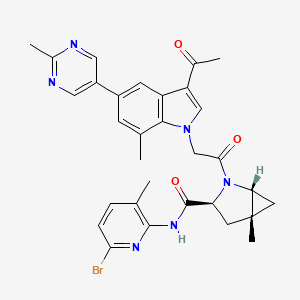
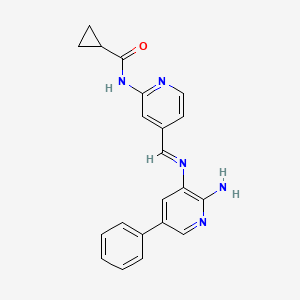

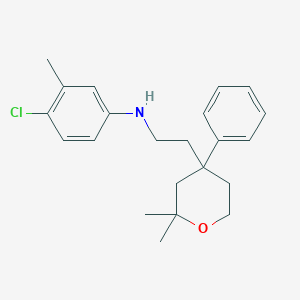
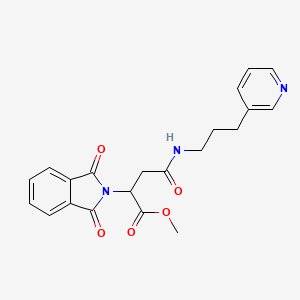

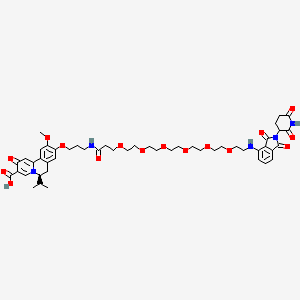
![(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12374288.png)
